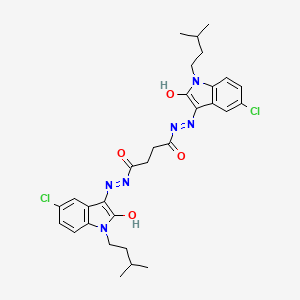
(N'1E,N'4E)-N'1,N'4-bis(5-chloro-1-isopentyl-2-oxoindolin-3-ylidene)succinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(N'1E,N'4E)-N'1,N'4-bis(5-chloro-1-isopentyl-2-oxoindolin-3-ylidene)succinohydrazide is a useful research compound. Its molecular formula is C30H34Cl2N6O4 and its molecular weight is 613.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed methods for synthesizing bis-isatin carbohydrazone and thiocarbohydrazone derivatives, including compounds similar to the one , characterized using spectroscopic techniques and elemental analysis. These studies often involve quantum chemical calculations to explore molecular geometries and electronic properties, such as HOMO-LUMO energy eigenvalues and density of states (DOSs), which are crucial for understanding the compound's reactivity and stability (Muğlu et al., 2019).
Antioxidant Activity
The antioxidant properties of new bis-isatin derivatives have been examined, with findings suggesting that certain derivatives exhibit significant antioxidant activity. This activity is often quantified using methods like the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging method, with comparisons to standard antioxidants such as Ascorbic acid. Theoretical studies, including QTAIM analysis, are used to investigate the relationship between intramolecular interactions, electronic data, and antioxidant activity (Muğlu et al., 2019).
Anti-Cancer Activity
Several studies have focused on the in vitro anti-cancer evaluation of similar compounds, assessing cytotoxicity against human tumor cell lines. Some compounds have shown promising anti-cancer activities, with IC50 values indicating a potential for further development as anti-cancer agents. Specific derivatives have demonstrated specificity against certain cancer cell lines, highlighting the importance of structural variations in dictating biological activity (El‐Faham et al., 2015).
Antibacterial and Anticancer Activity
The antibacterial and anticancer activities of new bisisatin malonohydrazides have been evaluated, with some compounds showing efficacy against various bacterial strains and cancer cell lines. The structural elucidation of these compounds provides insight into the molecular basis of their biological activities, offering potential pathways for the development of new therapeutic agents (Rani et al., 2010).
Apoptosis Induction
Research into substituted benzohydrazides has led to the discovery of compounds that induce apoptosis in cancer cells. Through structure-activity relationship (SAR) studies, specific derivatives have been identified as potent apoptosis inducers, offering a novel approach to cancer treatment by targeting the apoptotic pathways in tumor cells (Sirisoma et al., 2009).
Propriétés
IUPAC Name |
N,N'-bis[[5-chloro-2-hydroxy-1-(3-methylbutyl)indol-3-yl]imino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34Cl2N6O4/c1-17(2)11-13-37-23-7-5-19(31)15-21(23)27(29(37)41)35-33-25(39)9-10-26(40)34-36-28-22-16-20(32)6-8-24(22)38(30(28)42)14-12-18(3)4/h5-8,15-18,41-42H,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSONEXGDQAJNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)Cl)C(=C1O)N=NC(=O)CCC(=O)N=NC3=C(N(C4=C3C=C(C=C4)Cl)CCC(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34Cl2N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

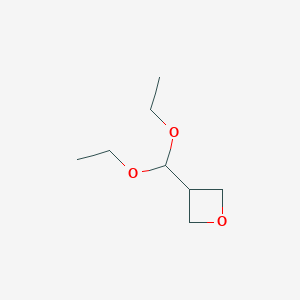
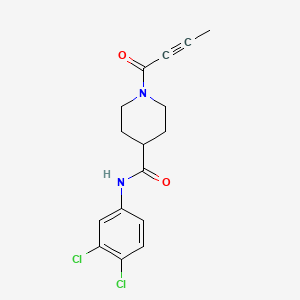
![5lambda4-Thia-8-azaspiro[3.5]nonane 5-oxide;hydrochloride](/img/structure/B2878948.png)


![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2878952.png)
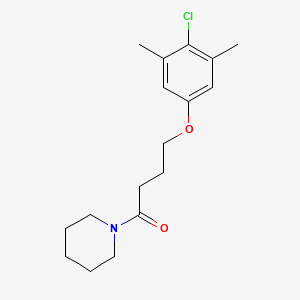
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxolane-3-carboxamide](/img/structure/B2878954.png)
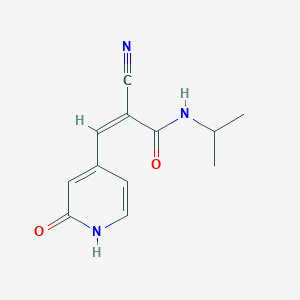
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2878959.png)
![N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2878960.png)
![4-chlorobenzyl {4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2878962.png)
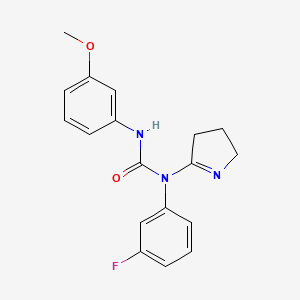
![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2878966.png)